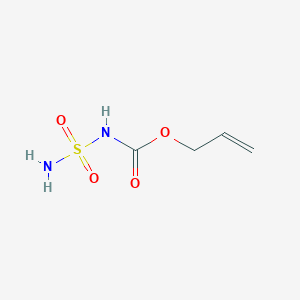

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

Description

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) (CAS: 153028-12-7) is a carbamate derivative characterized by an aminosulfonyl (-NHSO₂) functional group and a 2-propenyl (allyl) ester moiety. Its molecular formula is C₄H₈N₂O₄S, with a molecular weight of 180.18 g/mol. The 2-propenyl ester group introduces allylic reactivity, which can facilitate further chemical modifications, such as polymerizations or Michael additions .

Properties

IUPAC Name |

prop-2-enyl N-sulfamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCJHUNDSQFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₈N₂O₄S

- CAS Number : 153028-12-7

The compound contains both carbamic acid and sulfonyl functional groups, which contribute to its reactivity and potential applications in synthetic chemistry.

Organic Synthesis

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is utilized as a reagent in organic synthesis. It facilitates the introduction of sulfonyl and carbamic acid functional groups into various organic molecules. This property is particularly valuable in the development of new chemical entities for pharmaceuticals.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Reagent | Used to introduce functional groups in organic synthesis |

| Catalyst | Potential use as a catalyst in chemical reactions |

| Intermediate | Serves as an intermediate in the synthesis of complex molecules |

Research has indicated that this compound may exhibit biological activity by interacting with enzymes and proteins. Studies are ongoing to evaluate its potential as an inhibitor of histone deacetylases (HDAC), which are implicated in various diseases, including cancer.

Case Study: HDAC Inhibition

- A study demonstrated that carbamic acid derivatives can inhibit HDAC activity, suggesting their potential role in cancer therapy and other proliferative conditions .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient. Its ability to modify biological pathways makes it a candidate for drug development targeting neurological disorders and cancer.

Table 2: Potential Therapeutic Uses

| Disease Area | Mechanism of Action |

|---|---|

| Cancer | Inhibition of HDAC leading to altered gene expression |

| Neurological Disorders | Modulation of neurotransmitter systems |

| Inflammatory Conditions | Potential anti-inflammatory effects |

Industrial Applications

In addition to its research applications, carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) finds use in industrial processes. It is involved in the development of new materials and chemical processes due to its unique reactivity profile.

Material Science

The compound's properties allow for its incorporation into polymers and other materials, enhancing their performance characteristics.

Pesticide Development

Carbamate compounds are widely used as active ingredients in pesticides. This compound may contribute to the development of new herbicides or insecticides due to its structural similarities with existing carbamate pesticides .

Mechanism of Action

The mechanism of action of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Carbamic Acid, (2-Chlorophenyl)-, 2-Propynyl Ester (9CI) (CAS: Not explicitly provided; see )

- Structure : Contains a 2-chlorophenyl group and a 2-propynyl (propargyl) ester.

- Molecular Formula: Likely C₁₀H₈ClNO₂ (estimated).

- The propynyl ester (alkyne group) offers distinct reactivity, such as click chemistry applications, compared to the allyl ester in the target compound .

Carbamic Acid, (3,4-Dichlorophenyl)-, 2-[(3-Iodo-2-Propynyl)Oxy]Ethyl Ester (9CI) (CAS: 88558-43-4)

- Structure : Features a 3,4-dichlorophenyl group and an iodo-propynyloxy ethyl ester.

- Molecular Formula: C₁₄H₁₃Cl₂INO₃ (MW: 441.08 g/mol).

- The iodo-propynyl group enables halogen bonding and participation in Sonogashira couplings, unlike the simpler allyl group in the target compound .

Functional Analogues

Carbamic Acid, Nitroso-2-Propenyl-, Ethyl Ester (9CI) (CAS: 1190392-70-1)

- Structure: Contains a nitroso (-NO) group attached to the allyl carbamate.

- Molecular Formula : C₆H₁₀N₂O₃ (MW: 158.16 g/mol).

- Key Differences: The nitroso group introduces mutagenic and carcinogenic risks, limiting its pharmaceutical use compared to the aminosulfonyl group. Enhanced electrophilicity due to the nitroso moiety enables unique reactivity in diazo coupling or nitrosation reactions .

Carbamic Acid, [(1,2,3,4-Tetrahydro-8-Quinolinyl)-, 1,1-Dimethylethyl Ester (9CI) (CAS: 137469-86-4)

- Structure: A tetrahydroquinoline-derived carbamate with a tert-butyl ester.

- Molecular Formula : C₁₄H₂₀N₂O₂ (MW: 248.32 g/mol).

- Tert-butyl ester provides steric protection for the carbamate, enhancing stability during synthesis .

Pharmacological and Toxicological Profiles

Biological Activity

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a heterocyclic organic compound with the molecular formula C4H8N2O4S. This compound is primarily utilized in research and experimental applications due to its potential biological activity and interactions with various biomolecules. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry and pharmaceutical development.

The biological activity of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is largely attributed to its ability to interact with enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the carbamic acid moiety can engage in hydrogen bonding and other non-covalent interactions that influence the compound's overall biological activity.

Experimental Studies

Research has indicated that carbamic acid derivatives exhibit various biological effects, including:

- Enzyme Inhibition : Some studies have reported that carbamic acid compounds can inhibit specific enzymes involved in metabolic processes. For example, compounds with sulfonamide linkages have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression .

- Antimicrobial Activity : There is ongoing exploration into the antimicrobial properties of carbamic acid derivatives. Preliminary findings suggest that these compounds may possess activity against certain bacterial strains.

Case Studies

- Toxicological Assessment : A study on the toxicity of related carbamic acid compounds indicated low acute toxicity levels in animal models. The median lethal dose (LD50) for similar compounds was reported to be greater than 2000 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic applications .

- Pharmacokinetics : In vivo studies demonstrated that following administration in rats, the concentration of related compounds peaked within 15-40 minutes, with significant excretion occurring through urine. This pharmacokinetic profile is essential for understanding dosing regimens in potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), a comparison with similar compounds can be made:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Carbamic acid, (aminosulfonyl)-methyl ester | Methyl ester | Moderate enzyme inhibition |

| Carbamic acid, (aminosulfonyl)-ethyl ester | Ethyl ester | Antimicrobial properties |

| Carbamic acid, (aminosulfonyl)-2-propenyl ester | Propenyl ester | Potential HDAC inhibitor |

The propenyl ester group in carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) provides additional reactivity and versatility compared to its methyl and ethyl counterparts. This structural feature enhances its potential utility in synthetic chemistry and biological applications.

Q & A

Q. What are the recommended safety protocols for handling Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is classified under GHS as:

- Acute Toxicity (Oral, Category 4)

- Skin Irritation (Category 2)

- Eye Irritation (Category 2A)

- Respiratory Irritation (Specific Target Organ Toxicity, Category 3) .

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, chemical-resistant goggles, and face shields. Use fume hoods or local exhaust ventilation to minimize inhalation risks.

- First Aid :

- Skin contact: Wash immediately with soap and water.

- Eye exposure: Rinse for 15+ minutes with eyewash solution.

- Inhalation: Move to fresh air; administer oxygen if needed.

- Storage : Store in a cool, dry, ventilated area away from oxidizers and acids.

| Hazard Type | GHS Category | PPE Required |

|---|---|---|

| Acute Toxicity | 4 | Gloves, Lab Coat |

| Skin Irritation | 2 | Chemical-resistant gloves |

| Eye Irritation | 2A | Goggles, Face Shield |

| Respiratory Irritation | 3 | N95 Respirator |

Q. What spectroscopic techniques are effective for characterizing the molecular structure of Carbamic acid derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify functional groups (e.g., sulfonamide, propenyl ester) and stereochemistry. For example, the propenyl ester’s vinyl protons appear as a doublet of doublets (~δ 4.5–5.5 ppm) .

- Infrared Spectroscopy (IR) : Detect key bonds:

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Fragmentation patterns can elucidate the propenyl ester moiety (e.g., loss of 71 Da corresponding to CHO) .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffer solutions (pH 2–12) using HCl/KCl (acidic), phosphate (neutral), and NaOH/borate (basic).

- Dissolve the compound in each buffer (1 mM) and incubate at 25°C and 37°C.

- Monitor degradation via HPLC-UV (λ = 210–260 nm) or LC-MS to detect hydrolysis products (e.g., sulfamic acid, allyl alcohol).

- Calculate degradation rate constants () using first-order kinetics.

- Key Variables :

Q. What strategies resolve contradictions in reported biological activity data for Carbamic acid derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Compile data from multiple studies and standardize variables (e.g., solvent: DMSO vs. aqueous buffer; concentration range: 1 nM–100 µM).

- Cross-validate with physicochemical properties:

- LogP : Use HPLC-derived logP values to assess membrane permeability discrepancies.

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and compare with reported IC values .

3. Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes, accounting for stereoelectronic effects of the propenyl ester .

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Build a 3D model using the SMILES string (e.g., C=CCOS(=O)(N)C(=O)O) .

- Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) in explicit solvent (TIP3P water) for 100 ns.

- Analyze hydrogen bonds (e.g., sulfonamide NH to Zn in active site) and hydrophobic interactions (propenyl group with hydrophobic pockets).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition-state energies for ester hydrolysis in enzymatic vs. non-enzymatic environments .

Stability and Reactivity Analysis

Q. What factors influence the thermal stability of Carbamic acid derivatives during synthesis?

Methodological Answer:

- Thermogravimetric Analysis (TGA) :

- Heat from 25°C to 400°C at 10°C/min under N.

- Decomposition onset temperature (>150°C suggests moderate thermal stability).

- Reactive Byproducts : Monitor for CO release (FTIR gas analysis) due to decarboxylation at high temperatures .

| Condition | Decomposition Pathway | Detection Method |

|---|---|---|

| >150°C | Decarboxylation | TGA-FTIR |

| Acidic pH | Ester Hydrolysis | LC-MS |

| UV Light | Radical Formation | ESR Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.